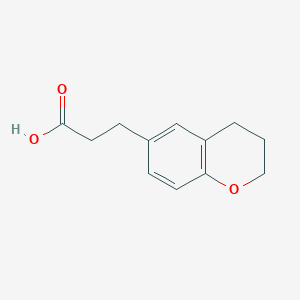
3-Chroman-6-yl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chroman-6-yl-propionic acid is a chemical compound with the CAS Number: 889939-53-1 and a linear formula of C12H14O3 . It has a molecular weight of 206.24 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3,4-dihydro-2H-chromen-6-yl)propanoic acid . The InChI code is 1S/C12H14O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3,5,8H,1-2,4,6-7H2,(H,13,14) .
Wissenschaftliche Forschungsanwendungen
Medicine: Therapeutic Agent Development
3-Chroman-6-yl-propionic acid: has potential applications in the development of therapeutic agents. Its structure, which includes a chroman ring, is similar to that found in Vitamin E and other biologically active compounds. This similarity suggests that it could be useful in synthesizing analogs with antioxidant properties, potentially contributing to treatments for diseases caused by oxidative stress .
Agriculture: Plant Growth and Protection
In agriculture, 3-Chroman-6-yl-propionic acid could be explored for its role in plant growth and protection. Compounds with chroman structures have been studied for their ability to influence plant hormone activity and stress responses. This acid might serve as a precursor or an active agent in developing new formulations to enhance crop resilience .
Materials Science: Polymer Synthesis
The compound’s potential in materials science, particularly in polymer synthesis, is notable. Its molecular structure could be incorporated into polymers to impart unique properties such as UV resistance or antioxidant capabilities, which are valuable in creating durable and long-lasting materials .
Environmental Science: Pollution Remediation
3-Chroman-6-yl-propionic acid: may have applications in environmental science, especially in pollution remediation. Chroman derivatives are known to interact with various environmental contaminants, suggesting that this compound could be used to develop treatments that reduce the impact of pollutants on ecosystems .
Food Industry: Preservation and Safety
In the food industry, the antioxidant properties of 3-Chroman-6-yl-propionic acid could be harnessed to improve food preservation and safety. Antioxidants help prevent the oxidation of food, thereby extending shelf life and maintaining nutritional quality .
Cosmetics: Skincare Products
The cosmetic industry could benefit from 3-Chroman-6-yl-propionic acid due to its potential antioxidant and anti-aging properties. It could be used in skincare products to protect the skin from oxidative damage and improve overall skin health .
Pharmacology: Drug Research
In pharmacology, 3-Chroman-6-yl-propionic acid might be valuable in drug research, particularly in the synthesis of new pharmacological agents. Its structure could be key in creating compounds with specific binding affinities or activities against target molecules .
Industrial Applications: Specialty Chemicals
Lastly, 3-Chroman-6-yl-propionic acid could have industrial applications in the production of specialty chemicals. Its unique chemical properties might make it suitable for use in various industrial processes that require specific reactivity or stability under certain conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-2H-chromen-6-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3,5,8H,1-2,4,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYPDNLZRNKNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCC(=O)O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)
![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)





